1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
Description
The compound 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and an azetidine-1-carbonyl moiety at position 3. The azetidine ring is further functionalized with a 4-methylpyrazole group via a methylene bridge. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the azetidine carbonyl group introduces conformational rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-8-22-24(9-14)12-17-10-23(11-17)21(27)18-7-20(26)25(13-18)19-5-4-15(2)16(3)6-19/h4-6,8-9,17-18H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKWHJDEMDVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Chemical Formula : C19H24N4O2
- Molecular Weight : 344.42 g/mol
- CAS Number : [Not specified in the search results]
Anticancer Properties
Recent studies have shown that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, pyrazole derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study evaluated the efficacy of pyrazole-based compounds against breast cancer cells (MCF-7 and MDA-MB-231) and found promising results, indicating that these compounds could potentially enhance the effectiveness of conventional chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis. A specific derivative demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation . This suggests that similar compounds could be effective against bacterial infections.
Enzyme Inhibition
Research has indicated that certain pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition is crucial for managing conditions like gout. Compounds with similar structures to 1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one have shown moderate inhibitory activity against xanthine oxidase .
Study on Anticancer Activity
A study published in 2020 focused on a series of pyrazole derivatives, including those structurally related to the compound of interest. The derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics .
Study on Antimicrobial Effects
Another research effort highlighted the antimicrobial properties of pyrazole derivatives against various pathogens. The study found that certain compounds inhibited the growth of fungi and bacteria effectively, suggesting their potential use in developing new antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Comparative Insights
Heterocyclic Core Modifications
- Target Compound vs. Benzimidazole Derivative : The benzimidazole in the latter introduces a larger aromatic system, likely enhancing rigidity and π-stacking interactions.
- Pyrazolo[3,4-d]pyrimidine () : The fused pyrazole-pyrimidine system increases molecular complexity and weight compared to the target’s isolated pyrazole. This may reduce solubility but improve affinity for ATP-binding pockets in kinases.
Substituent Effects
- Chlorophenyl () vs. Dimethylphenyl : The electron-withdrawing Cl in reduces electron density on the phenyl ring, contrasting with the electron-donating methyl groups in the target. This difference could influence metabolic stability and interaction with hydrophobic binding pockets.
- Methoxyphenyl () vs. Dimethylphenyl : The methoxy group’s polarity may enhance solubility but reduce membrane permeability relative to the target’s dimethylphenyl group.
Functional Group Contributions
- Azetidine Carbonyl (Target) vs. Ethanone (): The azetidine’s constrained ring system may limit rotational freedom, favoring entropically favorable binding. In contrast, the flexible ethanone in might adopt multiple conformations, reducing specificity.
- Hydroxymethylpyrazole () : The –OH group increases polarity and hydrogen-bonding capacity, whereas the target’s 4-methylpyrazole prioritizes lipophilicity and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
